
N-(2-Ethyl-6-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethyl-6-methylphenyl)benzenesulfonamide, also known as Ebselen, is a synthetic organoselenium compound that has been widely studied for its potential therapeutic applications in various diseases. Ebselen has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of many disorders.
Mécanisme D'action
The mechanism of action of N-(2-Ethyl-6-methylphenyl)benzenesulfonamide is complex and involves multiple pathways. N-(2-Ethyl-6-methylphenyl)benzenesulfonamide has been found to act as a glutathione peroxidase (GPx) mimic, which allows it to reduce oxidative stress by scavenging reactive oxygen species (ROS). N-(2-Ethyl-6-methylphenyl)benzenesulfonamide also inhibits the activity of various enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and nitric oxide synthase (NOS), which are involved in the inflammatory response. Additionally, N-(2-Ethyl-6-methylphenyl)benzenesulfonamide has been found to modulate various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
N-(2-Ethyl-6-methylphenyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to:
1. Reduce oxidative stress by scavenging ROS
2. Inhibit the activity of enzymes involved in the inflammatory response
3. Modulate various signaling pathways involved in inflammation and cell survival
4. Protect against neuronal damage and improve cognitive function
5. Improve insulin sensitivity and glucose metabolism
6. Inhibit tumor growth and angiogenesis
7. Reduce inflammation in the gut and improve gut barrier function
8. Reduce inflammation and joint damage in rheumatoid arthritis
9. Improve lung function and reduce inflammation in ARDS
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Ethyl-6-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. It has been extensively studied and has a well-established safety profile. Additionally, N-(2-Ethyl-6-methylphenyl)benzenesulfonamide has been found to exhibit a broad range of biological activities, making it a versatile tool for studying various disease pathways.
However, there are also some limitations to using N-(2-Ethyl-6-methylphenyl)benzenesulfonamide in lab experiments. N-(2-Ethyl-6-methylphenyl)benzenesulfonamide has been found to exhibit some off-target effects, which may complicate the interpretation of results. Additionally, N-(2-Ethyl-6-methylphenyl)benzenesulfonamide may not be effective in all disease models, and its efficacy may depend on the dose and route of administration.
Orientations Futures
There are several future directions for the study of N-(2-Ethyl-6-methylphenyl)benzenesulfonamide. Some of the areas that could be explored include:
1. Optimization of the synthesis method to improve yield and purity
2. Development of more selective N-(2-Ethyl-6-methylphenyl)benzenesulfonamide analogs to reduce off-target effects
3. Investigation of the efficacy of N-(2-Ethyl-6-methylphenyl)benzenesulfonamide in combination with other drugs for the treatment of various diseases
4. Development of N-(2-Ethyl-6-methylphenyl)benzenesulfonamide-based imaging agents for the detection of oxidative stress and inflammation in vivo
5. Investigation of the role of N-(2-Ethyl-6-methylphenyl)benzenesulfonamide in the regulation of autophagy and apoptosis
6. Exploration of the potential use of N-(2-Ethyl-6-methylphenyl)benzenesulfonamide in the treatment of viral infections, such as COVID-19.
Conclusion
N-(2-Ethyl-6-methylphenyl)benzenesulfonamide is a promising compound with potential therapeutic applications in various diseases. It exhibits antioxidant, anti-inflammatory, and neuroprotective properties, and has been extensively studied in preclinical models. N-(2-Ethyl-6-methylphenyl)benzenesulfonamide has several advantages for lab experiments, but also has some limitations that need to be considered. Future research should focus on optimizing the synthesis method, developing more selective analogs, and exploring the potential use of N-(2-Ethyl-6-methylphenyl)benzenesulfonamide in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
N-(2-Ethyl-6-methylphenyl)benzenesulfonamide can be synthesized by reacting 2-ethyl-6-methylphenol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions for several hours, followed by purification and isolation of the product by column chromatography. The chemical structure of N-(2-Ethyl-6-methylphenyl)benzenesulfonamide is shown in Figure 1.
Applications De Recherche Scientifique
N-(2-Ethyl-6-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of many disorders. Some of the diseases for which N-(2-Ethyl-6-methylphenyl)benzenesulfonamide has been studied include:
1. Alzheimer's disease
2. Parkinson's disease
3. Stroke
4. Epilepsy
5. Diabetes
6. Cancer
7. Inflammatory bowel disease
8. Rheumatoid arthritis
9. Sepsis
10. Acute respiratory distress syndrome (ARDS)
Propriétés
Formule moléculaire |
C15H17NO2S |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-3-13-9-7-8-12(2)15(13)16-19(17,18)14-10-5-4-6-11-14/h4-11,16H,3H2,1-2H3 |
Clé InChI |
IXQWZFREIZQQLA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC=C2)C |
SMILES canonique |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



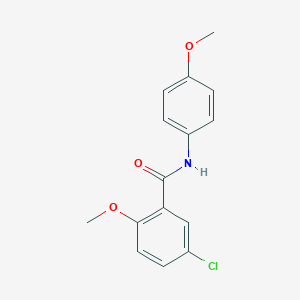
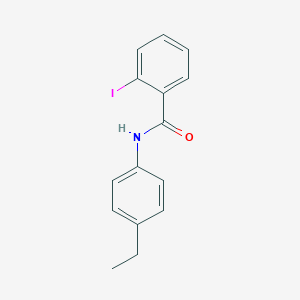
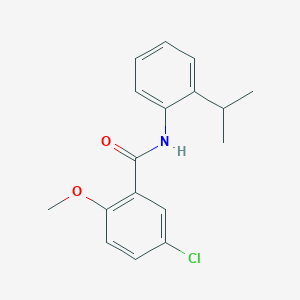
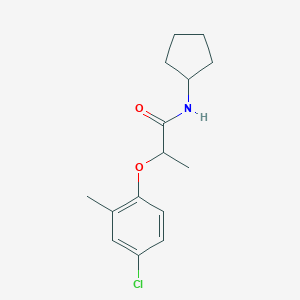
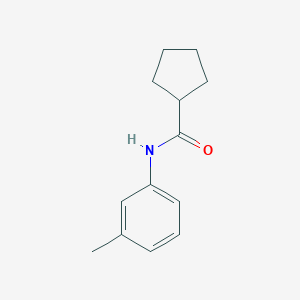

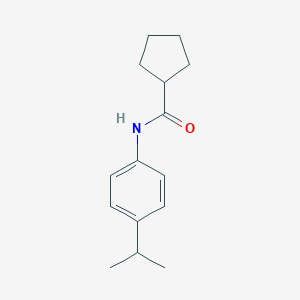
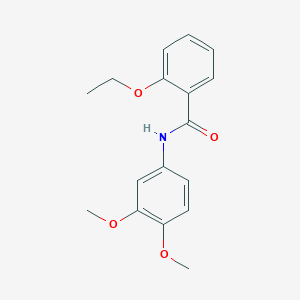
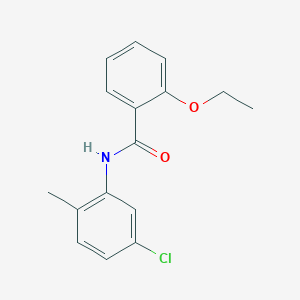



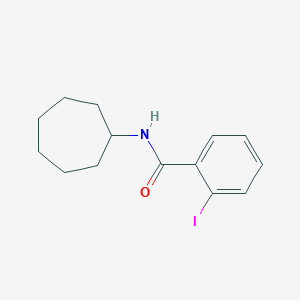
![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)